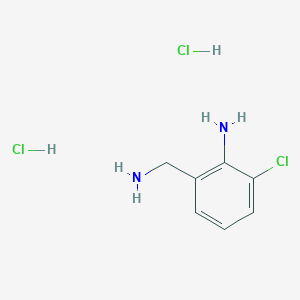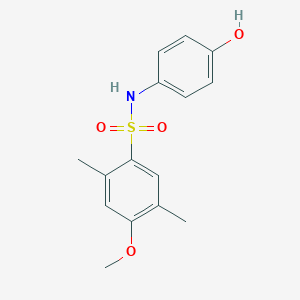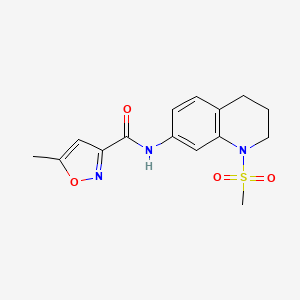![molecular formula C20H21NO4 B2451286 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methylphenyl)ethanone CAS No. 2034475-09-5](/img/structure/B2451286.png)
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methylphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methylphenyl)ethanone” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, a pyrrolidin-1-yl group, and a 4-hydroxy-3-methylphenyl group. The presence of these groups suggests that the compound might have interesting chemical properties and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzo[d][1,3]dioxol-5-yl group is a type of aromatic ether, the pyrrolidin-1-yl group is a type of secondary amine, and the 4-hydroxy-3-methylphenyl group is a type of phenol .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups present in it. For example, the benzo[d][1,3]dioxol-5-yl group might undergo reactions typical of aromatic ethers, the pyrrolidin-1-yl group might undergo reactions typical of secondary amines, and the 4-hydroxy-3-methylphenyl group might undergo reactions typical of phenols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the functional groups present in it. For example, the presence of the benzo[d][1,3]dioxol-5-yl group might contribute to its aromaticity and stability, the pyrrolidin-1-yl group might contribute to its basicity, and the 4-hydroxy-3-methylphenyl group might contribute to its acidity .科学的研究の応用
1. Applications in Neuropharmacology
5-Hydroxytryptamine1A (5-HT(1A)) receptors are crucial in the neuropharmacological field, particularly in the pathophysiology and treatment of conditions like anxiety and depression. Studies have highlighted the potential of targeting these receptors for novel drug development. For instance, DU 125530, a novel, selective, silent 5-HT(1A) antagonist, shows promise in treating anxiety and mood disorders. The compound's human brain in vivo occupancy was studied using Positron Emission Tomography (PET) and revealed dose-dependent occupancy and good tolerance, indicating its significant potential in treating these disorders (Rabiner et al., 2002).
2. Role in Drug Metabolism
Understanding the metabolism of drugs is essential for developing effective and safe therapeutic agents. SB-649868, an orexin 1 and 2 receptor antagonist, exemplifies the complexity of drug metabolism. The study of its disposition and metabolism after oral administration revealed significant findings. The elimination of drug-related material was mainly through feces, and the drug was extensively metabolized, highlighting the importance of understanding metabolic pathways and excretion methods for drug safety and efficacy (Renzulli et al., 2011).
3. Insights into Novel Psychoactive Substances
The emergence of novel psychoactive substances poses significant challenges and risks. Understanding the toxicology, metabolism, and effects of these substances is crucial for public health and forensic investigations. For instance, studies on substances like 25-I-NBOME and α-Pyrrolidinohexiophenone provide vital insights into their potency, toxicity, and metabolism. These studies not only help in understanding the risks associated with these substances but also aid in developing appropriate medical and legal responses (Hieger et al., 2015); (Sykutera et al., 2015).
4. Pharmaceutical Formulations and Efficacy
The development of pharmaceutical formulations is another critical area of application. Studies have shown how various compounds can be formulated for specific therapeutic purposes. For example, the analgesic activity of compounds like (+)-1-(3-methyl-4-morpholino-2:2-diphenylbutyryl) pyrrolidine (R.875) was investigated to understand its efficacy and side effects, providing valuable data for its potential use in pain management (Cahal, 1958).
5. Toxicological Studies and Safety Profiles
Toxicological studies are fundamental for ensuring the safety of chemical compounds. Investigations into the toxicological profiles, safety, and potential risks of various substances, including benzophenones and their derivatives, are crucial. These studies not only contribute to the safe use of these compounds in various products but also help in regulatory decision-making to protect public health (Pazzaglia et al., 1996).
特性
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(4-hydroxy-3-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-13-8-14(2-4-17(13)22)9-20(23)21-7-6-16(11-21)15-3-5-18-19(10-15)25-12-24-18/h2-5,8,10,16,22H,6-7,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHILNMVADNTABF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methylphenyl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(4-chlorophenyl)methyl]-1-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/no-structure.png)
![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]quinoxaline-6-carboxamide](/img/structure/B2451206.png)


![2-(1'-Isopropyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2451210.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2451211.png)
![4-{4-[(6-Chloro-3-pyridinyl)methoxy]phenyl}-3-buten-2-one](/img/structure/B2451212.png)

![3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2451215.png)

![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-ethyl-6-[ethyl(tetrahydropyran-4-yl)amino]-2-(1-piperidylmethyl)benzofuran-4-carboxamide](/img/structure/B2451217.png)

![N-[(4-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}phenyl)methyl]prop-2-enamide](/img/structure/B2451220.png)
![N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-5-methoxybenzo[d]thiazol-2-amine](/img/structure/B2451222.png)